Satumomab
Description
Properties
CAS No. |
144058-40-2 |
|---|---|
Molecular Formula |
C19H37NO6 |
Synonyms |
Satumomab |
Origin of Product |
United States |
Molecular Architecture and Engineering of Satumomab
Structural Classification and Isotype Characterization
Satumomab belongs to the immunoglobulin G (IgG) class of antibodies, which are key components of the adaptive immune system. Its structural classification is further defined by its origin and specific isotype.
Murine Origin and IgG1 Kappa Subclass Definition
This compound is a murine monoclonal antibody, meaning it was originally derived from mouse cells. nih.govmitoproteome.orgwikipedia.orggoogleapis.com Specifically, it is classified as an IgG1 kappa antibody. googleapis.comnih.govnih.govnih.govadcreview.comneobioscience.comgoogle.com This designation indicates the type of heavy chain (IgG1) and light chain (kappa) present in the antibody structure. The murine origin is a fundamental aspect of this compound's characteristics, influencing its interaction with the human immune system.
Variable and Constant Region Nomenclature
Antibodies, including this compound, are composed of heavy and light polypeptide chains. Each chain contains distinct regions known as variable and constant regions. The variable regions are located at the amino-terminal ends of both the heavy and light chains and are responsible for recognizing and binding to a specific antigen. nih.govnih.gov Within the variable regions are hypervariable regions, also called complementarity-determining regions (CDRs), which are the most diverse in amino acid sequence and directly interact with the antigen's epitope. nih.gov The constant regions, located at the carboxyl-terminal ends, are less variable and mediate effector functions of the antibody, such as binding to immune cells or complement proteins. nih.govnih.gov The isotype (IgG1) and subclass (kappa) of this compound are determined by the structure of its constant regions.
Antibody Engineering Principles Applied to this compound
The development and production of this compound have involved established antibody engineering principles, from initial generation to methods for large-scale production and theoretical considerations for modifying its immunogenic potential.
Hybridoma Technology for Initial Production
The initial production of this compound, like many early monoclonal antibodies, utilized hybridoma technology. nih.gov This technique, developed by Köhler and Milstein, involves immunizing a mouse with a specific antigen – in the case of this compound, the tumor-associated glycoprotein (B1211001) TAG-72. nih.gov Antibody-producing B lymphocytes are then harvested from the mouse and fused with immortal myeloma cells. nih.gov The resulting hybridoma cells possess the ability to proliferate indefinitely in culture and produce a large quantity of the specific monoclonal antibody. nih.gov
Recombinant Expression Systems for Research-Grade Production
While hybridoma technology was crucial for the initial isolation and production of this compound, recombinant expression systems are also employed, particularly for the production of research-grade material and biosimilars. nih.govnih.govgoogle.com These systems involve inserting the genes encoding the heavy and light chains of the antibody into suitable host cells, such as Chinese Hamster Ovary (CHO) cells or HEK293 cells. nih.govgoogle.com These cells then express and secrete the recombinant antibody, which can be purified for various research applications. nih.govnih.govgoogle.com This approach allows for controlled and scalable production of the antibody.
Considerations for Reducing Immunogenicity in Murine-Derived Antibodies (Theoretical Framework)
A significant challenge associated with administering murine antibodies to humans is the potential to elicit a human anti-murine antibody (HAMA) response. nih.govwikipedia.orggoogle.com This immune response can lead to reduced efficacy and potentially adverse reactions. nih.govwikipedia.org The theoretical framework for reducing the immunogenicity of murine antibodies centers on modifying the antibody sequence to make it less "foreign" to the human immune system while preserving its antigen-binding capability.
Key strategies include chimerization and humanization. Chimerization involves replacing the murine constant regions with human constant regions, thereby reducing the murine content of the antibody. Humanization takes this further by replacing most of the murine variable framework regions with human sequences, leaving primarily the murine CDRs responsible for antigen binding. The theoretical basis for these approaches lies in minimizing the number and immunogenic potential of foreign epitopes presented to the human immune system, particularly those recognized by T helper cells. Careful analysis and engineering of the variable regions, including the CDRs, are undertaken to identify and potentially modify sequences that might be immunogenic while maintaining high affinity and specificity for the target antigen.
Conjugation Chemistry for Research Applications
The utility of this compound in research and imaging is significantly enhanced through its conjugation to other molecules, particularly chelating agents for carrying radionuclides. This process allows the antibody to deliver a detectable signal to cells expressing the TAG-72 antigen. creativebiolabs.netsnmjournals.org
Pendetide (B12302954) (DTPA) Chelator Design and Functionality
A key component in the conjugation strategy for this compound is the linker-chelator known as pendetide. wikipedia.orgnih.gov Pendetide is a derivative of diethylenetriaminepentaacetic acid (DTPA). wikipedia.orgwikipedia.org DTPA is an aminopolycarboxylic acid with a diethylenetriamine (B155796) backbone and five carboxymethyl groups, known for its ability to chelate metal ions. wikipedia.orgmacsenlab.com Pendetide specifically consists of DTPA linked to the tripeptide glycine-L-tyrosine-L-lysine (GYK). creativebiolabs.netnih.govwikipedia.org This peptide component serves as a linker, providing a point of attachment to the antibody molecule while the DTPA portion functions as a chelator, capable of binding to radionuclides like Indium-111 (B102479) (In-111). creativebiolabs.netwikipedia.orgnih.govwikipedia.org The design of pendetide allows for the stable complexation of the radionuclide, which is crucial for maintaining the integrity of the radioconjugate in biological systems. kcl.ac.uk
The chelation of In-111 by the DTPA moiety in pendetide is a well-established method for labeling antibodies for imaging purposes. snmjournals.orgnih.gov In-111 is a gamma-emitting radioisotope with a half-life suitable for imaging with whole antibodies. creativebiolabs.netsnmjournals.org
Site-Specific Conjugation Strategies
Conjugation of chelators like pendetide to antibodies can be performed using various methods. Early conjugation methods often involved the non-specific modification of accessible lysine (B10760008) residues or the reduction of interchain disulfide bonds to generate reactive cysteine thiols. google.commdpi.com These methods, while effective, can lead to heterogeneous products with varying drug-to-antibody ratios (DAR) and conjugation sites, potentially impacting the conjugate's homogeneity, stability, pharmacokinetics, and targeting efficiency. mdpi.comgoogle.commdpi.com
For this compound pendetide (OncoScint® CR/OV), site-specific conjugation to the oxidized oligosaccharide component of the antibody (MAb B72.3) was employed. hres.casnmjournals.org This strategy involves the modification of glycans (sugar chains) attached to the antibody, typically at conserved asparagine residues in the Fc region. kcl.ac.ukmdpi.com Oxidation of these glycans generates aldehyde groups, which can then be selectively reacted with molecules containing appropriate functional groups, such as hydrazides or primary amines present on the pendetide linker. kcl.ac.ukresearchgate.net This site-specific approach offers advantages over random conjugation, potentially leading to more homogeneous conjugates with improved properties, such as increased radioactivity accumulation at the target site and decreased off-target tissue uptake. kcl.ac.ukresearchgate.net
Research findings highlight the impact of conjugation strategy on the resulting conjugate's behavior. Studies have indicated that radiolabeling via site-specific glycan modification can lead to increased tumor uptake and reduced accumulation in non-target tissues compared to conjugates prepared by modifying solvent-accessible lysines. kcl.ac.ukresearchgate.net
While specific detailed data tables on the conjugation efficiency or resulting DAR for this compound pendetide from readily available sources are limited, the principle of site-specific conjugation aiming for greater homogeneity and improved in vivo performance is a significant aspect of its design for research and imaging applications. kcl.ac.ukmdpi.com
Target Antigen: Tumor Associated Glycoprotein 72 Tag 72
Biochemical Characterization of TAG-72
TAG-72 is characterized by its glycoprotein (B1211001) nature and extensive glycosylation, contributing to its high molecular weight and mucin-like properties. creative-biolabs.combiosave.comwikipedia.orgalpha-lifetech.comfrontiersin.orgnih.govwolcavi.comhistoline.comresearchgate.net
TAG-72 is a high-molecular-weight glycoprotein, with reported molecular weights varying between approximately 220-400 kDa and over 1000 kDa. creative-biolabs.combiosave.comwikipedia.orgfrontiersin.orgnih.govwolcavi.comhistoline.comresearchgate.netscbt.com It exhibits characteristics of a mucin-like protein. creative-biolabs.combiosave.comwikipedia.orgnih.govwolcavi.comhistoline.com The high molecular weight is largely attributed to extensive glycosylation. wikipedia.orgresearchgate.net
A key biochemical feature of TAG-72 is its extensive O-linked glycosylation. wikipedia.orgfrontiersin.orgresearchgate.netnih.govportlandpress.com The antibody B72.3 recognizes a carbohydrate epitope on TAG-72 identified as the sialylated Tn antigen. creative-biolabs.comwikipedia.orgbmsys.rumedaysis.comfrontiersin.orgnih.govwolcavi.comhistoline.comnih.gov The glycosylation patterns of TAG-72 include tumor-associated carbohydrate antigens (TACAs) such as the truncated core Tn, sialyl-Tn (STn), T, and ST, as well as Lewis blood group antigens and their sialylated forms. wikipedia.orgfrontiersin.orgnih.govportlandpress.com These carbohydrate epitopes contribute to the structural complexity of TAG-72 and serve as binding sites for specific antibodies like B72.3 and CC49. wikipedia.orgnih.gov The accumulation of Tn, ST, and STn containing antigenic epitopes recognized by anti-TAG-72 monoclonal antibodies occurs early in tumor progression. frontiersin.orgnih.gov
Expression Profile of TAG-72 in Malignant Tissues (Preclinical/Histopathological Studies)
TAG-72 is frequently overexpressed in a variety of human adenocarcinomas compared to normal adult tissues, making it a relevant target in oncology. creative-biolabs.comalpha-lifetech.comscbt.comresearchgate.netresearchgate.net Its expression profile has been extensively studied in preclinical and histopathological settings.
TAG-72 is widely expressed by adenocarcinomas. creativebiolabs.netunm.eduushelf.comcreative-biolabs.combiosave.comwikipedia.orgalpha-lifetech.combmsys.rumedaysis.comnih.govwolcavi.comhistoline.comscbt.comresearchgate.netresearchgate.netneogenomics.comgenomeme.caresearchgate.netnih.govauajournals.org Studies have shown that TAG-72 is overexpressed in malignant epithelial cells while rarely appearing in normal adult tissues. wikipedia.orgalpha-lifetech.com For instance, TAG-72 is expressed by 80% of colorectal carcinomas. scbt.com
TAG-72 expression is observed in a majority of human adenocarcinomas, with varying prevalence across different cancer types. creativebiolabs.netunm.eduushelf.comcreative-biolabs.combiosave.comalpha-lifetech.combmsys.rumedaysis.comnih.govwolcavi.comhistoline.comscbt.comresearchgate.netresearchgate.netneogenomics.comgenomeme.caresearchgate.netnih.govauajournals.org
The expression of TAG-72 has been reported in:
Colorectal Carcinoma: Overexpressed in 80% of colorectal carcinomas. scbt.comresearchgate.net Satumomab pendetide (B12302954) has shown reactivity with 94% of colorectal adenocarcinomas tested. unm.edu
Ovarian Carcinoma: Highly expressed in 88% to 90% of all stages of epithelial ovarian cancers. researchgate.netnih.govresearchgate.net this compound pendetide was reactive with all ovarian adenocarcinomas tested. unm.edu
Breast Carcinoma: Expressed in invasive ductal breast carcinomas. bmsys.rumedaysis.com
Pancreatic Carcinoma: Expressed in the majority of pancreatic carcinomas. biosave.commedaysis.comscbt.comneogenomics.com
Gastric Carcinoma: Expressed in the majority of gastric carcinomas. biosave.commedaysis.comscbt.comneogenomics.com
Esophageal Carcinoma: Expressed in esophageal adenocarcinomas. bmsys.rumedaysis.comscbt.comneogenomics.com
Lung Carcinoma: Expressed in lung adenocarcinomas, particularly non-small cell lung cancer. biosave.commedaysis.comwolcavi.comscbt.comresearchgate.netneogenomics.com Anti-TAG-72 antibodies have shown 80% sensitivity for pulmonary adenocarcinoma. wolcavi.comhistoline.com
TAG-72 expression has also been noted in endometrial and prostatic adenocarcinomas. biosave.comnih.govscbt.comneogenomics.comauajournals.org
TAG-72 exhibits a very limited expression pattern in most normal adult tissues. creative-biolabs.combiosave.combmsys.rumedaysis.comresearchgate.netscbt.comresearchgate.netneogenomics.comresearchgate.netnih.gov The notable exception is the secretory endometrium, where TAG-72 is expressed. creative-biolabs.combiosave.combmsys.rumedaysis.comscbt.comresearchgate.netneogenomics.comresearchgate.netnih.gov Weak or no reactivity has been observed with the majority of normal adult tissue types. biosave.comscbt.comresearchgate.net TAG-72 is not expressed in neural tumors, leukemias, lymphomas, sarcomas, mesotheliomas, melanomas, or benign tumors. creative-biolabs.combmsys.rumedaysis.comwolcavi.com Expression has been detected in certain fetal tissues, specifically within the gastrointestinal tract, including the colon, esophagus, and stomach. creative-biolabs.combmsys.rumedaysis.com The restricted expression in normal adult tissues (excluding secretory endometrium) while being prevalent in many adenocarcinomas highlights its potential as a target. creative-biolabs.com
TAG-72 Expression in Selected Tissues
| Tissue Type | Expression Level | Source(s) |
| Colorectal Carcinoma | Overexpressed (80-94%) | unm.eduscbt.comresearchgate.net |
| Ovarian Carcinoma | Highly Expressed (88-90%) | researchgate.netnih.govresearchgate.net |
| Breast Carcinoma | Expressed (Invasive Ductal) | bmsys.rumedaysis.com |
| Pancreatic Carcinoma | Majority Express Expression | biosave.commedaysis.comscbt.comneogenomics.com |
| Gastric Carcinoma | Majority Express Expression | biosave.commedaysis.comscbt.comneogenomics.com |
| Esophageal Carcinoma | Expressed | bmsys.rumedaysis.comscbt.comneogenomics.com |
| Lung Carcinoma (Adeno) | Expressed (80% sensitivity) | biosave.commedaysis.comwolcavi.comscbt.comneogenomics.com |
| Prostatic Adenocarcinoma | Frequently Expressed (~80%) | nih.govauajournals.org |
| Normal Adult Tissues | Weak or Non-detectable | biosave.comscbt.comresearchgate.net |
| Normal Secretory Endometrium | Expressed | creative-biolabs.combiosave.combmsys.rumedaysis.comscbt.comresearchgate.netneogenomics.comresearchgate.netnih.gov |
| Neural Tumors | Not Expressed | creative-biolabs.com |
| Mesotheliomas | Negative | creative-biolabs.commedaysis.comwolcavi.com |
Biological Significance of TAG-72 as a Cancer Biomarker (Research Context)
TAG-72 has garnered significant attention in cancer research due to its overexpression in a variety of adenocarcinomas, including colorectal, ovarian, breast, gastric, pancreatic, and lung cancers. creativebiolabs.netwikipedia.orgmdpi.com This differential expression pattern between cancerous and normal tissues makes TAG-72 a compelling candidate as a cancer biomarker. wikipedia.orgpatsnap.com Research has explored its utility in cancer diagnosis, staging, and monitoring. creativebiolabs.netnih.gov For instance, serum levels of TAG-72 have been shown to correlate with the stage of colorectal carcinoma and may serve as a predictive marker for recurrence. nih.gov
Role in Cellular Processes (Hypothesized)
While the precise genetic origin of TAG-72 is less defined compared to some other mucins, its heavily glycosylated structure suggests potential roles in cellular processes relevant to cancer progression. ontosight.aialpha-lifetech.com Research indicates that TAG-72 may contribute to tumor progression. wikipedia.org It is hypothesized that TAG-72 forms part of a mucinous barrier that could shield tumor cells from immune recognition. wikipedia.org Furthermore, its glycosylation patterns may influence cell adhesion and metastasis by affecting how tumor cells interact with the extracellular matrix. wikipedia.orgontosight.ai Aberrant O-glycosylation, which gives rise to immunogenic glycans like truncated core Tn and STn found on TAG-72, is a hallmark of carcinomas and is associated with tumor progression. nih.gov
Implications for Molecular Targeting Strategies
The limited expression of TAG-72 in normal tissues, coupled with its overexpression in numerous solid tumors, positions it as an attractive target for molecular targeting strategies in cancer therapy. mdpi.compatsnap.com Monoclonal antibodies, such as this compound (derived from the murine antibody B72.3) and its successors like CC49, have been developed to specifically bind to TAG-72. creativebiolabs.netnih.govbio-rad-antibodies.com This specificity allows for the targeted delivery of therapeutic or diagnostic agents to cancer cells expressing TAG-72. ontosight.aipatsnap.com
Research has explored the use of anti-TAG-72 antibodies in various applications, including diagnostic imaging (immunoscintigraphy) when labeled with radioactive isotopes like Indium-111 (B102479). ontosight.aicreativebiolabs.net This enables the visualization and localization of TAG-72 expressing tumors. ontosight.ainih.gov Beyond diagnostics, the targeting ability of anti-TAG-72 antibodies has been investigated for therapeutic purposes. This includes the development of antibody-drug conjugates (ADCs) and their use in radioimmunotherapy, where the antibody delivers a cytotoxic payload or a radionuclide directly to the tumor site. mdpi.comsnmjournals.org The potential for using TAG-72 as a target in cancer immunotherapy, such as CAR-T cell therapy, is also an active area of research. frontiersin.orgmdpi.comnih.gov
The research findings on TAG-72 expression across different cancer types highlight its potential as a valuable biomarker and therapeutic target. The table below summarizes some research observations regarding TAG-72 expression in various cancers:
| Cancer Type | TAG-72 Expression Frequency | Research Context | Source |
| Colorectal Carcinoma | >80% | Correlates with disease stage, potential predictive marker for recurrences. | nih.gov |
| Ovarian Cancer | High, ~88% in all stages | Potential target for targeted therapy, documented across subtypes. | snmjournals.orgnih.gov |
| Breast Carcinoma | Frequent, higher in VN2/VN3 | Associated with clinicopathological parameters of aggressiveness. | allenpress.comnih.gov |
| Gastric Cancer | Present | CA 72-4 immunoassay used for diagnosis and monitoring. | wikipedia.org |
| Pancreatic Cancer | Present | Levels used in diagnosing late-stage cancers. | wikipedia.org |
| Lung Adenocarcinoma | Present | Used as a diagnostic tool to distinguish from other lung cancers. | creativebiolabs.net |
| Hepatocellular Carcinoma | Feasible biomarker, 80.4% accuracy | Overexpression observed, potential diagnostic tool. | spandidos-publications.com |
This table illustrates the prevalence of TAG-72 expression in several cancer types, underpinning the rationale for its investigation as a biomarker and target for this compound and other anti-TAG-72 agents in research settings.
Mechanism of Molecular Interaction and Cellular Targeting Preclinical/in Vitro Focus
Specificity and Selectivity of Satumomab-TAG-72 Binding
This compound, derived from the murine monoclonal antibody B72.3, exhibits specificity for the TAG-72 antigen. nih.govcreativebiolabs.nethres.cabio-rad-antibodies.comantibodies-online.com TAG-72 is a high molecular weight glycoprotein (B1211001), characterized as a mucin-like molecule with significant glycosylation, predominantly found on the surface of various cancer cells. alpha-lifetech.comcreative-biolabs.com This includes a high percentage of colorectal and ovarian adenocarcinomas, as well as breast, non-small cell lung, pancreatic, and gastric cancers. ushelf.comhres.ca Crucially, TAG-72 shows limited expression in most normal adult tissues, contributing to the selectivity of this compound for tumor cells. ushelf.comhres.ca
Affinity of Binding
The affinity of an antibody for its target antigen is a critical determinant of its binding characteristics and efficacy. While specific quantitative affinity data (e.g., dissociation constant, KD) for this compound binding to TAG-72 were not extensively detailed in the available preclinical findings, monoclonal antibodies are generally characterized by high affinity binding to their specific antigens. frontiersin.org High antibody affinity can influence tumor targeting and distribution, though excessively high affinity at certain doses can potentially impede uniform tissue penetration due to a "binding-site barrier" effect. nih.gov
Ligand-Receptor Interaction Dynamics
The interaction between this compound (the ligand) and TAG-72 (the receptor) is a dynamic process involving association and dissociation. researchgate.netgoogleapis.comnih.govnih.govmdpi.com These dynamics govern the rate at which this compound binds to the cell surface-expressed TAG-72. In vitro studies of antibody-antigen interactions often utilize techniques like surface plasmon resonance (SPR) or grating-coupled interferometry (GCI) to measure association (ka) and dissociation (kd) rate constants, which together determine the affinity (KD). news-medical.netdovepress.com The dynamic nature of ligand-receptor binding can also involve conformational changes in both the antibody and the antigen upon complex formation. nih.gov
Cellular Localization and Internalization Mechanisms (Hypothetical/In Vitro)
Following binding to cell surface TAG-72, the cellular fate of the this compound-TAG-72 complex involves aspects of localization and potential internalization. This compound primarily localizes to the cell surface where TAG-72 is expressed. nih.govcreativebiolabs.netontosight.aidrugbank.comalpha-lifetech.com
Cell Surface Binding Dynamics
The initial interaction involves the binding of this compound to available TAG-72 sites on the tumor cell membrane. This binding is governed by the antibody's affinity and the density of TAG-72 expression on the cell surface. High TAG-72 expression is characteristic of the targeted adenocarcinomas. ushelf.comhres.ca The dynamics of this surface binding, including the rates of association and dissociation, influence the residence time of the antibody on the cell surface.
Potential for Receptor-Mediated Endocytosis
While this compound has been primarily used as a diagnostic imaging agent, the internalization of antibody-antigen complexes via receptor-mediated endocytosis is a recognized cellular process for many cell surface receptors, including some targeted by monoclonal antibodies. creative-biolabs.comcreative-biolabs.commdpi.comnih.govresearchgate.net If TAG-72 undergoes internalization upon antibody binding, the this compound-TAG-72 complex could be endocytosed into the cell. This process typically involves the formation of endocytic vesicles, which then traffic through the endosomal pathway, potentially leading to lysosomal degradation of the antibody and antigen. mdpi.comresearchgate.net For radiolabeled antibodies used in imaging, internalization can impact the retention of the radioactive signal within the tumor cell, as lysosomal degradation can lead to the release of radiolabeled metabolites. snmjournals.orgnih.gov Studies with other antibodies targeting different antigens have demonstrated varying rates of internalization depending on the specific antigen and cell line. nih.govresearchgate.net
Impact of Binding Kinetics on Target Engagement and Distribution (Theoretical Modeling and Preclinical Findings)
High association rates and low dissociation rates (contributing to high affinity) generally lead to strong target engagement at the cellular level. However, in a complex biological system like a tumor, the kinetics also influence tissue penetration and homogeneous distribution. nih.gov Theoretical modeling has shown that while high antibody affinity promotes binding to available sites, it can also create a "binding-site barrier," where the antibody binds strongly to the cells near blood vessels, limiting its penetration into deeper tumor tissue. nih.govnih.gov This can result in a heterogeneous distribution of the antibody within the tumor.
This compound is a murine monoclonal antibody (MoAb B72.3) that targets the tumor-associated glycoprotein (TAG-72), an antigen frequently overexpressed in adenocarcinomas, including colorectal and ovarian cancers. nih.govcreativebiolabs.netadcreview.com It was historically used as part of a radioimmunoconjugate, Indium in-111 this compound pendetide (B12302954) (OncoScint®), for diagnostic imaging. nih.govcreativebiolabs.netadcreview.com While OncoScint is no longer commercially available, the binding characteristics of the this compound antibody itself are relevant to understanding its interaction with the TAG-72 antigen. nih.govcreativebiolabs.net
The interaction between an antibody like this compound and its target antigen (TAG-72) is governed by binding kinetics, specifically the association (kon) and dissociation (koff) rates. These rates determine the affinity (KD = koff/kon) and influence the formation and stability of the antibody-antigen complex. nih.govdynamic-biosensors.combmglabtech.com The kon rate describes how quickly the antibody binds to the antigen, while the koff rate describes how quickly the antibody dissociates from the antigen. nih.govdynamic-biosensors.combmglabtech.com A higher kon indicates faster binding, and a lower koff indicates slower dissociation and thus a more stable complex. bmglabtech.comexcelleratebio.com
The binding kinetics of an antibody significantly influence its ability to saturate antigen binding sites and penetrate tissues, particularly in solid tumors which present unique challenges for antibody distribution. nih.govfrontiersin.org In preclinical and in vitro models, the concentration of the antibody and its affinity for the target antigen play critical roles. nih.govfrontiersin.org
Antigen saturation occurs when the concentration of the antibody is sufficient to bind to most or all available antigen sites in a given area. dynamic-biosensors.comnih.gov For antibodies with high affinity (low KD), saturation can be achieved at lower antibody concentrations compared to lower-affinity antibodies, assuming sufficient antibody reaches the target site. dynamic-biosensors.combmglabtech.com
However, in tissue mimics and solid tumors, achieving homogeneous distribution and complete antigen saturation can be challenging due to factors like the "binding site barrier." nih.govfrontiersin.org This phenomenon occurs when high-affinity antibodies bind strongly to antigens near blood vessels, limiting their penetration into deeper tissue layers. nih.govfrontiersin.org In such cases, antibodies may saturate the antigen in perivascular regions but fail to reach and saturate antigen-expressing cells further from the vasculature. nih.govfrontiersin.org
Research suggests that lower-affinity antibodies, while requiring higher concentrations for saturation in a homogeneous system, might achieve more homogeneous distribution and better penetration in solid tumors due to their faster dissociation rates (higher koff). nih.gov This allows them to bind to an antigen, dissociate, and diffuse further into the tissue to bind to other antigen sites. nih.gov Conversely, high-affinity antibodies (lower koff) may remain bound for longer periods, hindering their movement through the tissue. excelleratebio.com
The influence of binding kinetics on antigen saturation and penetration in tissue mimics is often studied using in vitro techniques such as surface plasmon resonance (SPR) and potentially in tissue slice experiments. nih.govfrontiersin.org SPR can directly measure binding kinetics (kon and koff) and affinity (KD) on immobilized antigens or cell surfaces. frontiersin.org In vitro tissue models can help visualize and quantify antibody distribution and antigen saturation within a more complex, 3D environment, mimicking aspects of in vivo tissue structure. nih.gov
Preclinical Research Methodologies and Applications of Satumomab
In Vitro Assay Development
A range of in vitro assays are employed in the preclinical characterization of monoclonal antibodies such as Satumomab. These methods provide detailed insights into the antibody's molecular interactions and its effects on target-expressing cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding and Quantification
ELISA is a widely used technique for detecting and quantifying antibodies or antigens in a sample, as well as assessing antibody binding affinity and specificity. In the preclinical evaluation of antibodies, ELISA can be used to confirm the antibody's ability to bind to its target antigen (TAG-72 in the case of this compound) and to quantify antibody concentrations in various matrices, such as serum or plasma from experimental animals. For example, ELISA has been used to evaluate the competitive blocking capability of antibodies to their targets. mdpi.comnih.gov ELISA is also used to measure plasma concentrations of antibodies and their conjugates in pharmacokinetic studies. imrpress.comnih.gov The radiolabeled antibody has been shown to maintain antigen binding relative to its unmodified counterpart by ELISA. nih.gov
Western Blot (WB) for Protein Detection
Western Blot is a technique used to detect specific proteins in a sample of tissue homogenate or extract. This method can be applied in this compound research to confirm the presence and expression levels of the TAG-72 antigen in various cell lines or tissue samples used in preclinical studies. While direct studies using this compound in Western Blot for TAG-72 detection were not specifically detailed in the search results, Western Blot is a standard technique for validating antibody specificity and detecting target protein expression in preclinical research. nih.govptglab.comresearchgate.net
Flow Cytometry (FC) for Cell Surface Expression Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of single cells, including the expression of cell surface proteins. This method is crucial for assessing the presence and levels of TAG-72 on the surface of various cell lines or primary cells. Flow cytometry can be used to determine the percentage of cells expressing TAG-72 and the density of the antigen on the cell surface, providing valuable information about potential target populations for this compound. nih.govgoogleapis.comprecisionformedicine.comcytometry.orgnih.gov It is also used to assess antibody binding to target-positive cells. nih.gov Flow cytometry allows for the analysis of surface, intracellular, and intranuclear information at the single-cell level. precisionformedicine.com
Immunoprecipitation (IP) for Antigen Isolation
Immunoprecipitation is a technique used to isolate a specific protein antigen from a complex mixture using an antibody that binds specifically to that protein. In the context of this compound research, immunoprecipitation could be used to isolate the TAG-72 glycoprotein (B1211001) from cell lysates or tissue extracts. This isolated antigen could then be further analyzed, for example, by Western Blot, to confirm its identity and characteristics. While specific examples of this compound used in immunoprecipitation for TAG-72 were not found, immunoprecipitation is a common method in antibody research for antigen isolation and validation. researchgate.net
Immunofluorescence (IF) for Cellular Localization Studies
Immunofluorescence is a microscopy-based technique that uses fluorescently labeled antibodies to visualize the location of specific antigens within cells or tissues. This method could be employed to study the cellular and subcellular localization of TAG-72 expression in various cell lines or tissue samples. Immunofluorescence can provide visual evidence of where this compound is likely to bind within a biological sample. nih.govresearchgate.net
Functional Assays for Pathway Analysis
Functional assays are crucial in cellular research to understand how cells maintain life, proliferate, or protect themselves. These assays enable researchers to monitor key cellular processes, track cells, and assess cytotoxicity. creativebiolabs.net Functional assays can contribute to understanding specific diseases and often rely on reagents like antibodies. creativebiolabs.net Flow cytometry-based functional assays, for instance, are rapid, accurate, and customizable for basic or preclinical research settings. creativebiolabs.net While the search results highlight the general importance and methodologies of functional assays in preclinical research, including those utilizing antibodies to study cellular responses and signaling pathways creativebiolabs.netnih.gov, specific detailed findings or data tables directly related to the use of this compound in functional assays for pathway analysis were not prominently featured within the provided search snippets. However, given this compound's binding to the tumor-associated glycoprotein TAG-72, functional assays involving this compound could potentially explore downstream signaling pathways activated or affected by TAG-72 expression or antibody binding in relevant cancer cell lines. Such assays might investigate cell proliferation, apoptosis, or other cellular functions influenced by TAG-72.
Immunohistochemistry (IHC) and Immunocytochemistry (ICC) Research
Immunohistochemistry (IHC) and immunocytochemistry (ICC) are integral techniques for tissue-based diagnostics and biomarker detection, widely adopted globally. easp.esnih.gov These methods are based on antibody binding to a tissue-based antigen, typically within formalin-fixed paraffin-embedded (FFPE) tissue sections for IHC, or in cytology specimens for ICC. easp.esamegroups.org Advances in chemistry, antibody design, and automation have significantly improved the sensitivity, specificity, and reproducibility of IHC assays. easp.esnih.gov this compound (B72.3) has been applied in immunohistochemistry and immunocytochemistry studies due to its specific binding to TAG-72, which is widely present in various cancer tissues with limited expression in normal and benign lesions. creativebiolabs.net This characteristic makes anti-TAG-72 monoclonal antibodies, including those based on this compound, useful tools in clinical tumor diagnosis and differential diagnosis. creativebiolabs.net
Application in Tissue Diagnostics Research
IHC is a cornerstone technique in tissue-based diagnostics and biomarker detection. easp.esnih.gov It allows for the visualization of protein antigen expression within tissue sections using antibody-reporter complexes. easp.es this compound's reactivity with TAG-72 in various adenocarcinomas has made it relevant in tissue diagnostics research. creativebiolabs.nethres.ca While specific detailed research findings on this compound's application in general tissue diagnostics research were not extensively detailed in the provided snippets beyond its known reactivity with certain cancer types creativebiolabs.nethres.ca, its use in identifying TAG-72 expression in tissue samples is a direct application in this area.
Utility in Distinguishing Cancer Subtypes (e.g., Lung Adenocarcinoma)
IHC and ICC play a significant role in distinguishing cancer subtypes based on protein expression profiles. plos.orgfrontiersin.org For instance, in breast cancer, IHC markers like estrogen receptor, progesterone (B1679170) receptor, and HER2 are used to classify tumors into different subtypes with varying prognoses. plos.orgfrontiersin.org In lung cancer, particularly non-small cell lung cancer (NSCLC), IHC is used to detect biomarkers like ALK rearrangements, which helps identify candidates for targeted therapies. amegroups.orgnih.gov
This compound has been used as a diagnostic tool to distinguish lung adenocarcinoma from non-small cell lung cancer or malignant mesothelioma. creativebiolabs.net Lung adenocarcinoma is a heterogeneous group of tumors, and classifying subtypes based on histomorphology and protein expression is important for prognosis and treatment selection. nih.gov While the search results confirm this compound's utility in distinguishing lung adenocarcinoma creativebiolabs.net, specific detailed research findings or data tables illustrating how this compound IHC staining patterns differentiate lung adenocarcinoma subtypes were not provided. However, its ability to bind TAG-72, an antigen expressed by the majority of adenocarcinomas nih.gov, suggests its potential role in characterizing or confirming adenocarcinoma lineage, which could be part of a panel of markers used for subtyping.
In Vivo Preclinical Model Characterization (Non-Human)
In vivo preclinical models, typically involving non-human species like mice and monkeys, are essential for evaluating the behavior and efficacy of potential therapeutic and diagnostic agents before human trials. nih.govwindows.netoncotarget.com These models help characterize properties such as biodistribution and the potential for imaging.
Biodistribution Studies in Animal Models (General Principles, not specific this compound results)
Biodistribution studies in animal models are conducted to understand how a substance is distributed, metabolized, and excreted within an organism over time. oncotarget.com For antibodies and antibody-drug conjugates, biodistribution is a critical aspect of preclinical evaluation. oncotarget.commdpi.com Studies often involve administering a labeled antibody (e.g., radiolabeled) to animals and measuring the radioactivity or concentration of the antibody in various organs and tissues at different time points. oncotarget.com This provides information on target uptake, off-target accumulation, and clearance rates. oncotarget.com Factors influencing antibody biodistribution include the antibody's size, target binding affinity and specificity, and the presence of Fc receptors in different tissues. windows.net While specific detailed biodistribution results for this compound in animal models were not provided in the general principles discussed in the search results, the principles involve administering the labeled agent (like In-111 this compound pendetide) and assessing its distribution in organs and tumors over time using techniques such as gamma counting of harvested tissues or external imaging. oncotarget.comnih.gov
Imaging Modality Research (e.g., Gamma Camera Imaging Principles in Phantom/Animal Models)
Imaging modality research in preclinical settings explores the feasibility and performance of imaging techniques for visualizing the distribution of labeled agents in phantoms and animal models. researchgate.netnih.gov Gamma camera imaging, a key modality in nuclear medicine, detects gamma rays emitted by radioactive isotopes conjugated to targeting agents like antibodies. nih.govbluecrossma.orgbanglajol.info
In the context of this compound, which has been labeled with In-111 (a gamma emitter), gamma camera imaging principles are directly applicable. creativebiolabs.netnih.govbluecrossma.org Gamma cameras utilize a detector to capture gamma rays and determine their location and energy, which is then processed to form an image. banglajol.info Preclinical imaging studies using gamma cameras in phantom or animal models assess parameters such as sensitivity, spatial resolution, and the ability to visualize target lesions against background noise. researchgate.netnih.gov Phantoms, which are specially designed objects mimicking tissue or organ properties, are used to evaluate camera performance under controlled conditions. researchgate.netbanglajol.infonih.gov Animal models, particularly those with xenografted tumors expressing the target antigen (TAG-72 in the case of this compound), are used to evaluate the in vivo targeting and imaging capabilities of the radiolabeled antibody. oncotarget.comnih.gov This research helps optimize imaging protocols and assess the potential of the labeled antibody as an imaging agent. oncotarget.comnih.gov
Tumor Xenograft Models for Target Engagement Assessment (General)
Tumor xenograft models are widely used in preclinical oncology research to evaluate the efficacy and targeting capabilities of novel agents in a living system. These models typically involve implanting human cancer cells or tumor tissue into immunodeficient mice, allowing the tumors to grow in a relevant microenvironment. thermofisher.comcenmed.comnih.gov Xenograft models can be derived from established cancer cell lines (cell line-derived xenografts, CDX) or directly from patient tumor samples (patient-derived xenografts, PDX). thermofisher.comcenmed.comnih.gov PDX models are often considered to better recapitulate the heterogeneity and complexity of human tumors compared to cell line models. cenmed.comnih.gov
Target engagement assessment in tumor xenograft models aims to determine if and how effectively a therapeutic or diagnostic agent interacts with its intended molecular target within the tumor tissue in vivo. For antibodies like this compound that target cell surface antigens such as TAG-72, demonstrating target engagement in a xenograft setting is crucial for understanding the antibody's distribution, binding specificity, and potential for mediating downstream effects.
Methodologies for assessing antibody target engagement in xenograft models can include several approaches, although specific detailed research findings or data tables for this compound's target engagement assessment in xenograft models were not found in the consulted literature under the specified constraints. Generally, these methods can involve:
Biodistribution Studies: Tracking the distribution of a labeled antibody (e.g., with a radioisotope or fluorescent tag) over time to determine its accumulation within the tumor compared to normal tissues. This provides evidence of the antibody reaching and binding to the target-expressing tumor. This compound Pendetide (B12302954), being radiolabeled with Indium-111 (B102479), was used for imaging, which inherently relies on its biodistribution and binding to TAG-72 in tumors for detection. nih.govmeddic.jpadcreview.com
Immunohistochemistry or Immunofluorescence: Excising tumor tissue from treated animals and using staining techniques to visualize the presence and localization of the antibody within the tumor, confirming its binding to the target antigen on cancer cells.
Molecular Imaging: Utilizing imaging modalities such as SPECT (Single-Photon Emission Computed Tomography) or PET (Positron Emission Tomography) with radiolabeled antibodies to non-invasively visualize and quantify antibody uptake in tumors over time. This compound Pendetide's application in immunoscintigraphy is an example of this principle for diagnostic purposes. nih.govmeddic.jpadcreview.com
Cellular Assays on Dissociated Tumor Cells: In some cases, tumors can be dissociated, and flow cytometry or other cell-based assays can be performed to assess antibody binding to target-expressing cells isolated from the xenograft.
These general methodologies are applied to assess whether an antibody successfully engages its target in the complex in vivo environment of a tumor xenograft. For an antibody like this compound, which targets TAG-72 expressed on tumor cells, successful target engagement in a xenograft model would involve demonstrating specific binding and retention of the antibody within TAG-72-positive tumor tissue. The extent and duration of this engagement can correlate with the antibody's potential efficacy or diagnostic utility.
While the principles of using tumor xenograft models for target engagement assessment are well-established and relevant to antibodies like this compound, specific detailed research findings or quantitative data tables detailing this compound's target engagement specifically within the context of preclinical xenograft studies focused on this assessment were not available in the search results that adhered to the strict exclusion criteria.
Analytical Characterization of Satumomab for Research Purity and Integrity
Protein Purification Methodologies
The initial step in obtaining Satumomab for research is typically purification from its source, often a mammalian cell line like CHO cells for recombinant production bio-rad-antibodies.comthermofisher.com. Protein purification aims to isolate the target protein from a complex mixture, progressively increasing its purity while maintaining its structural integrity and functionality abcam.com. Common protein purification strategies involve multiple stages, including capture, intermediate purification, and polishing abcam.com.
Affinity Chromatography (e.g., Protein A)
Affinity chromatography is a widely used and highly effective method for purifying antibodies, including this compound, due to its selectivity and high separation efficiency abcam.comsciengine.com. Protein A affinity chromatography is particularly common for purifying IgG antibodies, as Protein A specifically binds to the Fc region of IgG molecules abnova.combio-rad-antibodies.comthermofisher.combiorbyt.comgoogle.com.
In this method, a sample containing this compound is loaded onto a column packed with a resin to which Protein A is immobilized abcam.comgoogle.com. The this compound antibodies bind specifically to the immobilized Protein A, while other proteins and impurities in the sample pass through the column abcam.comcreativebiolabs.net. The bound this compound is then eluted from the column using a specific buffer, typically by changing the pH or ionic strength to disrupt the interaction between the antibody and Protein A creativebiolabs.net. Research-grade biosimilars of this compound are often purified using Protein A affinity chromatography, yielding high purity levels, often reported as >95.0% or >98% bio-rad-antibodies.comthermofisher.comcreativebiolabs.net.
Biophysical and Biochemical Characterization Techniques
Once purified, this compound undergoes various biophysical and biochemical characterization analyses to assess its purity, structural integrity, and potential modifications.
SDS-PAGE for Purity Assessment
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to assess the purity and estimated molecular weight of proteins, including this compound bio-rad-antibodies.comcreativebiolabs.netresearchgate.netchegg.comiosrjournals.org. In SDS-PAGE, proteins are denatured and coated with SDS, giving them a uniform negative charge. When subjected to an electric field, the proteins migrate through a polyacrylamide gel matrix at a rate primarily determined by their size chegg.comiosrjournals.org.
For this compound, an intact IgG antibody, SDS-PAGE under non-reducing conditions typically shows a band corresponding to the full-length antibody (~150 kDa). Under reducing conditions, the disulfide bonds linking the heavy and light chains are broken, resulting in two main bands corresponding to the heavy chain (~50 kDa) and the light chain (~25 kDa) sepax-tech.com. The presence of additional bands indicates impurities, such as fragmented antibodies, aggregates, or host cell proteins chegg.comcasss.org. Densitometry can be used to quantify the relative abundance of the main bands and impurities, providing a quantitative assessment of purity iosrjournals.orgcasss.org. Research-grade this compound biosimilars have shown purity levels exceeding 95% or 98% when assessed by SDS-PAGE bio-rad-antibodies.comcreativebiolabs.net.
Size Exclusion Chromatography (SEC) for Monodispersity
Size exclusion chromatography (SEC), also known as gel filtration chromatography, is a technique used to separate proteins based on their size in solution under native conditions sepax-tech.comresearchgate.netrefeyn.com. This method is particularly valuable for assessing the monodispersity of a protein sample, meaning the extent to which it exists as a single, homogeneous species (monomer) rather than as aggregates or fragments sepax-tech.comresearchgate.netrefeyn.comthermofisher.com.
For this compound, SEC is used to determine the proportion of monomeric antibody present and to detect the presence of higher molecular weight aggregates or lower molecular weight fragments sepax-tech.comthermofisher.com. The sample is passed through a column packed with porous beads; larger molecules elute faster as they cannot enter the pores, while smaller molecules enter the pores and have a longer path through the column sepax-tech.comrefeyn.com. A single, sharp peak in the SEC chromatogram indicates a highly monodisperse sample, while additional peaks eluting earlier (aggregates) or later (fragments) indicate heterogeneity sepax-tech.comresearchgate.net. Analytical SEC can be coupled with techniques like multi-angle light scattering (MALS) to confirm the molecular weight and assess monodispersity researchgate.netrefeyn.com.
Mass Spectrometry (MS) for Sequence Verification and Post-Translational Modification Analysis (e.g., Glycosylation, Conjugation)
Mass spectrometry (MS) is a powerful analytical technique that provides detailed information about the mass-to-charge ratio of molecules, enabling the verification of protein sequence and the identification and characterization of post-translational modifications (PTMs) nih.govbiorxiv.orgproteomics.com.auhecklab.com. For a complex glycoprotein (B1211001) like this compound, MS is essential for comprehensive characterization.
MS can be used in various formats, including intact mass analysis, peptide mapping (bottom-up MS), and top-down MS nih.govbiorxiv.org. Peptide mapping involves enzymatic digestion of this compound into smaller peptides, which are then analyzed by MS/MS. By analyzing the fragmentation patterns of these peptides, the amino acid sequence can be verified, confirming the primary structure of the heavy and light chains nih.gov.
Furthermore, MS is critical for analyzing PTMs, which are covalent modifications to amino acids that occur after protein synthesis proteomics.com.auhecklab.com. Glycosylation, the attachment of carbohydrate structures, is a particularly important PTM for antibodies like this compound, as it can affect their structure, stability, and function creativebiolabs.netalpha-lifetech.comresearchgate.netgoogle.com. MS can identify glycosylation sites and characterize the heterogeneity of the attached glycan structures researchgate.netgoogle.com. This compound is known to target TAG-72, which is characterized by heavy glycosylation alpha-lifetech.com. While this compound itself is a glycoprotein, the specific details of its glycosylation profile are crucial for understanding its properties. MS can also be used to analyze other potential PTMs, such as oxidation, deamidation, or disulfide bond patterns proteomics.com.au. In the case of Indium (111In) this compound pendetide (B12302954), MS would also be used to confirm the conjugation of the pendetide chelator to the antibody nih.govadcreview.com.
Table 1: Summary of Analytical Techniques for this compound Characterization
| Technique | Principle of Separation/Analysis | Information Provided | Relevance for this compound |
| Protein Purification | |||
| Affinity Chromatography (e.g., Protein A) | Specific binding interaction between antibody and immobilized ligand | Isolation and enrichment of target protein from complex mixtures; High purity capture | Primary method for initial purification of this compound from expression systems, leveraging IgG-Protein A interaction. abnova.combio-rad-antibodies.comthermofisher.comgoogle.com |
| Other Chromatography Techniques | Separation based on charge, hydrophobicity, or size | Further purification, removal of specific impurities | Used as intermediate or polishing steps to enhance purity and homogeneity after initial capture. abcam.comsciengine.com |
| Biophysical/Biochemical Characterization | |||
| SDS-PAGE | Separation based on size under denaturing conditions | Purity assessment, estimation of molecular weight of intact antibody and chains | Used to check for the presence of impurities, fragments, or aggregates and confirm heavy/light chain sizes. bio-rad-antibodies.comcreativebiolabs.netresearchgate.netiosrjournals.org |
| Size Exclusion Chromatography (SEC) | Separation based on size under native conditions | Assessment of monodispersity, detection of aggregates and fragments | Used to determine the proportion of monomeric this compound and identify aggregated or fragmented species. sepax-tech.comresearchgate.netrefeyn.comthermofisher.com |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Sequence verification, identification and characterization of PTMs (glycosylation, etc.) | Crucial for confirming the amino acid sequence and analyzing glycosylation and other modifications. nih.govbiorxiv.orgproteomics.com.au |
Table 2: Example Purity Data for Research-Grade this compound Biosimilar
| Analytical Method | Purity Result | Notes | Source |
| RP-HPLC | >95.0% | Determined by analysis | creativebiolabs.net |
| SDS-PAGE | >95.0% | Determined by analysis | creativebiolabs.net |
| SDS-PAGE | >98% | Purified recombinant IgG preparation | bio-rad-antibodies.com |
These analytical techniques, when applied comprehensively, provide the necessary data to ensure the purity and integrity of this compound for its use in research applications.
Isotype Determination
Isotype determination is a critical step in the comprehensive analytical characterization of monoclonal antibodies like this compound, particularly for ensuring research purity and integrity. This process identifies the antibody's heavy chain class (e.g., IgG, IgM, IgA) and subclass (e.g., IgG1, IgG2a, IgG2b, IgG3), as well as its light chain type (kappa or lambda). thermofisher.comnih.govmdpi.com Knowledge of the isotype is essential as it influences various functional properties of the antibody, including effector functions, purification strategies, and potential interactions in different assay systems. thermofisher.commdpi.comcrownbio.com
Methods commonly employed for antibody isotype determination include enzyme-linked immunosorbent assay (ELISA) and immunodiffusion. nih.govnih.gov Antigen-independent ELISA kits are widely used for their convenience and speed, particularly with purified monoclonal antibodies. thermofisher.com These methods utilize specific anti-immunoglobulin antibodies that bind to the constant regions of the antibody, allowing for the identification of its class and subclass. thermofisher.comnih.gov Immunodiffusion involves the diffusion of the antibody sample and isotype-specific antisera through an agarose (B213101) gel, with the formation of a precipitin line indicating a positive reaction for a particular isotype. nih.gov
For the murine monoclonal antibody this compound, which targets the tumor-associated glycoprotein TAG-72, research-grade preparations and biosimilars derived from the original clone B72.3 have been characterized for their isotype. nih.govantibodysystem.comthermofisher.combio-rad-antibodies.com Consistent findings indicate that the murine this compound antibody possesses an IgG1 heavy chain isotype and a kappa light chain isotype. antibodysystem.comthermofisher.combio-rad-antibodies.com This isotype information is fundamental for downstream applications, including the selection of appropriate purification protocols (such as Protein A/G affinity chromatography, which is suitable for IgG1 antibodies) and the interpretation of results in various research assays. thermofisher.comantibodysystem.comthermofisher.com
The determined isotype for murine this compound can be summarized as follows:
| Component | Isotype |
| Heavy Chain | IgG1 |
| Light Chain | Kappa |
This specific isotype profile is a key characteristic of the murine this compound antibody and is routinely confirmed during the analytical characterization process to ensure the identity and consistency of research materials.
Developmental Trajectory and Impact on Antibody Research
Early Concepts in Radiolabeled Antibody Development
Early concepts in radiolabeled antibody development focused on conjugating antibodies to radioisotopes to enable the visualization or treatment of target tissues, particularly tumors. nih.govadcreview.com The principle involved using the antibody's specificity to deliver the radioactive payload directly to the site of interest, thereby minimizing exposure to healthy tissues. adcreview.comnih.gov This approach aimed to improve the accuracy of diagnosis through imaging or to deliver cytotoxic radiation selectively to cancer cells. adcreview.comnih.gov
This compound's Role as a "First-Generation" Diagnostic Antibody Model
This compound pendetide (B12302954), an indium-111 (B102479) (¹¹¹In) labeled murine monoclonal antibody, emerged as a key "first-generation" diagnostic antibody. adcreview.combiopharminternational.comfrontiersin.orgnih.gov It was developed to target the tumor-associated glycoprotein (B1211001) (TAG-72), an antigen found on the surface of various adenocarcinomas, including most colorectal and ovarian cancers. adcreview.comnih.govcreativebiolabs.netsnmjournals.orgcreativebiolabs.net this compound pendetide was notably the first monoclonal antibody approved by the U.S. Food and Drug Administration (FDA) for tumor imaging, specifically for determining the extent and location of extrahepatic malignant disease in patients with known colorectal or ovarian cancer. biopharminternational.comfrontiersin.orgnih.govcreativebiolabs.netsnmjournals.orgpatsnap.comhres.ca This approval in 1992 marked a significant milestone, demonstrating the feasibility and regulatory acceptance of using radiolabeled antibodies for in vivo diagnosis. biopharminternational.comfrontiersin.orgnih.gov The ¹¹¹In radioisotope used with this compound pendetide emits gamma radiation, allowing for imaging with a gamma camera. nih.govcreativebiolabs.net
Despite its pioneering role, this compound pendetide was eventually discontinued. adcreview.comnih.govcreativebiolabs.net Limitations included challenges with sensitivity for viable tumor lesions and the emergence of alternative imaging modalities like positron emission tomography (PET) which demonstrated similar or higher sensitivity. adcreview.com
Influence on Subsequent Antibody Engineering Efforts
This compound, as an early murine monoclonal antibody used clinically, provided valuable insights that influenced subsequent antibody engineering efforts. The experiences with murine antibodies highlighted certain limitations that needed to be addressed to improve the efficacy and safety of antibody-based agents. wikipedia.orgmdpi.comnih.gov
Addressing Challenges of Murine Antibodies in Research Design
A major challenge associated with murine antibodies like this compound was their non-human origin, which could lead to the induction of a human anti-mouse antibody (HAMA) response in patients. wikipedia.orgmdpi.comnih.govauntminnie.com The HAMA response could alter the pharmacokinetics of the antibody, leading to faster clearance from the body and potentially reducing its effectiveness. wikipedia.orgmdpi.comauntminnie.com It could also lead to hypersensitivity reactions. hres.cawikipedia.orgmdpi.comnih.govauntminnie.com Furthermore, murine antibodies sometimes exhibited limitations in effectively recruiting human immune effector functions necessary for therapeutic activity. wikipedia.orgmdpi.com The experiences with these early murine antibodies underscored the need for strategies to reduce immunogenicity and improve interaction with the human immune system in the design of future antibody-based agents. wikipedia.orgnih.govnih.govprobiocdmo.com
Development of Humanized and Chimeric Antibody Frameworks (General)
To overcome the limitations of murine antibodies, researchers developed strategies to engineer antibodies to be more compatible with the human immune system. This led to the development of chimeric and humanized antibody frameworks. biopharminternational.comwikipedia.orgmdpi.comnih.govcreativebiolabs.netproteogenix.science
Chimeric antibodies were an initial step, involving the fusion of the variable domains of a murine antibody (which contain the antigen-binding specificity) with the constant domains of a human antibody. biopharminternational.comwikipedia.orgmdpi.comcreativebiolabs.netproteogenix.science This resulted in antibodies that were approximately 70% human, which generally reduced, but did not eliminate, the HAMA response and improved interaction with human effector cells. nih.govcreativebiolabs.netproteogenix.science
Humanized antibodies represented a further refinement, aiming to maximize the human component while retaining the antigen-binding specificity of the original murine antibody. wikipedia.orgmdpi.comnih.govcreativebiolabs.netproteogenix.science This was often achieved through a technique called CDR grafting, where only the complementarity-determining regions (CDRs) – the parts of the variable domain directly involved in antigen binding – from the murine antibody were grafted onto a human antibody framework. mdpi.comnih.govcreativebiolabs.netproteogenix.scienceresearchgate.net Humanized antibodies are typically 85-90% human and generally exhibit lower immunogenicity compared to chimeric or fully murine antibodies. nih.govcreativebiolabs.netproteogenix.science The development of these engineered antibody formats was directly influenced by the need to address the challenges encountered with earlier murine antibodies like this compound, paving the way for the broader and more successful application of monoclonal antibodies in diagnostics and therapeutics. nih.govwikipedia.orgmdpi.comnih.govnih.gov
Q & A
Q. What is the mechanism of action of Indium In-111 satumomab pendetide in tumor imaging?
this compound, a monoclonal antibody conjugated with Indium-111, targets tumor-associated glycoprotein (TAG-72) expressed in adenocarcinomas. Its diagnostic utility lies in its ability to bind TAG-72, enabling gamma camera imaging for tumor localization. Methodologically, researchers should validate binding specificity via in vitro assays (e.g., ELISA or flow cytometry) before proceeding to preclinical models .
Q. How are radiopharmaceutical doses standardized for clinical studies involving this compound?
Dosing follows regulatory guidelines for radiopharmaceuticals, with activity typically measured in millicuries (mCi). For example, A4642 codes specify a study dose ≤6 mCi. Researchers must calibrate doses using gamma counters and account for decay kinetics (half-life: 2.8 days for In-111) to ensure consistent imaging quality .
Q. What ethical considerations apply to human trials using this compound?
Protocols must address radiation exposure risks, informed consent, and compliance with institutional review boards (IRBs). Participant selection criteria should exclude individuals with hypersensitivity to murine proteins or prior exposure to similar antibodies to avoid adverse immune reactions .
Advanced Research Questions
Q. How can contradictions in this compound imaging data be resolved during tumor staging?
Contradictions (e.g., false positives due to inflammation) require multi-modal validation. Combine SPECT/CT imaging with histopathology or PET scans using complementary agents (e.g., FDG). Statistical tools like receiver operating characteristic (ROC) curves can quantify diagnostic accuracy and minimize Type I/II errors .
Q. What experimental designs optimize comparative studies between this compound and newer radiopharmaceuticals (e.g., Technetium-99m agents)?
Use randomized crossover trials with matched patient cohorts. Control for variables like tumor type, stage, and metabolic activity. Employ Bland-Altman analysis to assess agreement between imaging modalities, and report effect sizes with 95% confidence intervals .
Q. How should researchers address incomplete datasets in this compound longitudinal studies?
Apply multiple imputation (MI) techniques for missing data, ensuring assumptions of missing-at-random (MAR) are met. Sensitivity analyses (e.g., pattern-mixture models) can evaluate robustness. Transparently document attrition rates and exclusion criteria in supplementary materials .
Q. What methodologies validate this compound’s target engagement in heterogenous tumor microenvironments?
Spatial transcriptomics or multiplex immunofluorescence can map TAG-72 expression across tumor regions. Pair with pharmacokinetic modeling to correlate antibody distribution with tumor permeability and vascularization. Preclinical studies in xenograft models with varying TAG-72 expression levels are critical .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in this compound imaging protocols?
Standardize acquisition parameters (e.g., collimator type, energy windows) and publish detailed protocols on platforms like ClinicalTrials.gov . Share de-identified raw data (e.g., DICOM files) via repositories such as the Cancer Imaging Archive (TCIA), adhering to FAIR principles .
Q. What statistical frameworks are recommended for meta-analyses of this compound efficacy?
Use random-effects models to account for inter-study heterogeneity. Tools like PRISMA checklists ensure systematic review rigor. Stratify analyses by cancer type, dosing regimen, and imaging technology to identify subgroup-specific effects .
Conflict of Interest and Transparency
Q. How should conflicts of interest (COIs) be disclosed in this compound research funded by industry partners?
Declare all funding sources, patents, and consultancy roles in compliance with ICMJE guidelines. Independent audits of data interpretation (e.g., third-party biostatisticians) mitigate bias. Journals like Pharmaceutical Research mandate COI statements and open peer review for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
